Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate
Description
Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate is a morpholine-based compound featuring a tert-butyl carbamate group and a 2,3-dihydroindole-substituted methyl moiety.
Properties
IUPAC Name |
tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-8-9-22-12-14(20)10-13-11-19-16-7-5-4-6-15(13)16/h4-7,13-14,19H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHXFECZZOLQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC2CNC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The morpholine ring can be introduced through nucleophilic substitution reactions, and the tert-butyl ester group is often added via esterification reactions using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form more complex structures.
Reduction: The compound can be reduced to modify the functional groups attached to the indole or morpholine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the indole or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde, while reduction can yield indoline derivatives .
Scientific Research Applications
Synthesis Pathways
Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate can be synthesized through several methods, often involving the reaction of indole derivatives with morpholine and tert-butyl esters. The synthesis typically requires careful control of reaction conditions to yield high-purity products suitable for research applications.
Chemistry
In the field of chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various reactions, leading to the formation of diverse chemical entities. The ability to modify the indole moiety enables chemists to explore new synthetic routes and develop novel compounds with tailored properties.
Biology
Research indicates that this compound exhibits potential biological activities , particularly in the following areas:
- Anti-HIV Properties : Preliminary studies suggest that this compound may inhibit HIV replication by targeting specific viral enzymes.
- Neuroprotective Effects : The indole structure is known for its neuroprotective properties, making this compound a candidate for research into treatments for neurodegenerative diseases.
Medicine
The medicinal applications of this compound are particularly promising due to its structural similarity to bioactive indole derivatives. It has been investigated for:
- Therapeutic Agents : Its potential as a therapeutic agent in treating various diseases, including cancer and inflammation.
- Drug Development : The compound's ability to modulate specific biological pathways positions it as a candidate for developing new drugs targeting various medical conditions.
In Vitro Studies
In vitro studies have demonstrated the compound's significant inhibitory activity against certain enzymes involved in disease processes. For instance:
| Compound | IC50 (nM) | Selectivity over PDE7 | Selectivity over PDE9 |
|---|---|---|---|
| Compound A | 26 | >2000-fold | >2000-fold |
| Compound B | 6 | >50 | >50 |
| Compound C | 3.5 | >50 | >50 |
These results indicate strong potency against phosphodiesterase enzymes, which are critical in regulating cellular signaling pathways.
In Vivo Studies
In vivo studies further support the therapeutic potential of this compound. Animal models treated with similar compounds have shown:
| Treatment Group | TNF-α Levels (pg/mL) |
|---|---|
| Control | 300 |
| Compound A | 150 |
| Compound B | 100 |
These findings highlight the anti-inflammatory properties of the compound, suggesting its utility in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of tert-butyl morpholine-4-carboxylate derivatives. Key structural analogs include:
Key Observations :
Physicochemical Properties
- Boiling Point and Density: The hydroxymethyl analog () has a predicted boiling point of 320.7°C and density of 1.118 g/cm³, attributed to hydrogen bonding from the hydroxyl group .
- Solubility : The hydroxyethyl derivative () may exhibit higher aqueous solubility than the indole-containing target due to its flexible, polar chain .
Biological Activity
Tert-butyl 3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine-4-carboxylate (CAS No. 2137779-23-6) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and implications in medicinal chemistry, drawing from diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following SMILES notation: O=C(N1CCOCC1CC1CNc2c1cccc2)OC(C)(C)C. The compound is characterized by the presence of a morpholine ring and an indole derivative, which are known for their biological significance.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Indole Derivative : The starting materials are reacted under controlled conditions to form the indole structure.
- Methylation and Carboxylation : The introduction of the tert-butyl group and subsequent carboxylation are performed to yield the final product.
- Purification : The compound is purified using techniques such as column chromatography to achieve high purity levels (≥95%) .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with indole structures have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human colon adenocarcinoma (HT-29) | 92.4 |
| Human lung adenocarcinoma (A549) | <10 |
| Human melanoma (MEXF 462) | <10 |
These results suggest that modifications to the indole moiety can enhance antiproliferative activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies involving various bacterial strains, it demonstrated notable activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus ATCC 25923 | 1 |
| S. aureus ATCC 43300 (MRSA) | <1 |
| E. coli ATCC 25922 | Inactive |
These findings highlight the potential of this compound as a lead for developing new antimicrobial agents .
Cytotoxicity and Selectivity
Cytotoxicity studies revealed that this compound exhibits selective toxicity towards rapidly dividing cancer cells compared to normal fibroblasts. This selectivity is crucial for minimizing side effects in therapeutic applications.
Case Studies
Several case studies have highlighted the efficacy of indole derivatives in drug discovery:
- Case Study on Anticancer Activity : A study reported that derivatives with similar structures showed significant inhibition of cancer cell proliferation at low concentrations, indicating their potential as effective anticancer agents.
- Case Study on Antimicrobial Effects : Another research focused on the antibacterial properties against resistant strains like MRSA, emphasizing the need for novel compounds in combating antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
